molecular formula C16H18BrN3O2 B2813581 4-(4-bromophenyl)-6-butyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 930750-53-1

4-(4-bromophenyl)-6-butyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No. B2813581
CAS RN: 930750-53-1
M. Wt: 364.243
InChI Key: HWTOIJVKCMAXTR-UHFFFAOYSA-N
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Description

The compound “4-(4-bromophenyl)-6-butyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione” belongs to a class of chemical compounds known as pyrimidinediones . Pyrimidinediones are characterized by a pyrimidine ring substituted with two carbonyl groups .

Scientific Research Applications

Highly Luminescent Polymers

Polymers incorporating the pyrrolo[3,4-c]pyrrole-1,4-dione unit, such as those synthesized from 2,5-bis(4-t-butylphenyl)-3,6-bis(4′-bromophenyl)pyrrolo[3,4-c]pyrrole-1,4-dione (DPP1) and related compounds, exhibit strong fluorescence and high quantum yields, making them suitable for applications in organic electronics and photonics. These materials demonstrate significant potential due to their solubility in common organic solvents and their ability to form thin films with desirable optical and electronic properties (Zhang & Tieke, 2008).

Deeply Colored Polymers

The development of deeply colored polymers containing isoDPP units showcases the utility of pyrrolopyrrole derivatives in the creation of materials with tailored optical properties. These polymers, synthesized via palladium-catalyzed polycondensation, are characterized by their solubility in organic solvents and their potential for use in photonic applications due to their distinct coloration and molecular weights (Welterlich, Charov, & Tieke, 2012).

Neutrophil Elastase Inhibitors

Derivatives of 3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-diones have been investigated for their potential as inhibitors of human neutrophil elastase, suggesting a role in therapeutic applications for conditions involving elastase activity. This highlights the chemical versatility of the pyrrolopyrrole core in contributing to bioactive compounds with specific enzyme inhibitory properties (Expert Opinion on Therapeutic Patents, 2009).

Photoluminescent Conjugated Polymers

Pyrrolo[3,4-c]pyrrole (DPP) derivatives are key components in the synthesis of photoluminescent conjugated polymers with potential electronic applications. These materials, formed through palladium-catalyzed coupling reactions, exhibit strong photoluminescence and high photochemical stability, making them suitable for use in devices such as organic light-emitting diodes and solar cells (Beyerlein & Tieke, 2000).

Electrocatalytic Synthesis

The electrocatalytic cyclization of certain pyrimidine-diones leads to the formation of spirobarbituric dihydrofurans, demonstrating the potential of pyrrolopyrrole derivatives in synthetic organic chemistry for creating complex heterocyclic structures. This approach offers a selective and efficient pathway to novel compounds with potential applications in pharmaceuticals and materials science (Elinson, Vereshchagin, Ryzhkova, & Egorov, 2021).

properties

IUPAC Name

4-(4-bromophenyl)-6-butyl-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrN3O2/c1-2-3-8-20-9-12-13(15(20)21)14(19-16(22)18-12)10-4-6-11(17)7-5-10/h4-7,14H,2-3,8-9H2,1H3,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWTOIJVKCMAXTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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